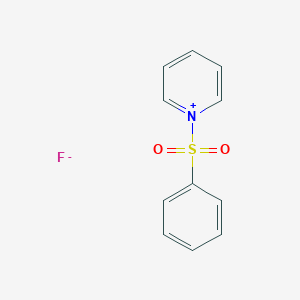
1-(Benzenesulfonyl)pyridin-1-ium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)pyridin-1-ium fluoride is a chemical compound that features a pyridinium ion bonded to a benzenesulfonyl group and a fluoride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)pyridin-1-ium fluoride typically involves the reaction of pyridine with benzenesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate to facilitate the reaction between pyridine and benzenesulfonyl fluoride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzenesulfonyl)pyridin-1-ium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The benzenesulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation reactions can produce sulfonyl oxides .
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)pyridin-1-ium fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)pyridin-1-ium fluoride involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The benzenesulfonyl group is particularly effective in forming covalent bonds with amino acid residues such as serine, leading to enzyme inactivation .
Comparación Con Compuestos Similares
Benzenesulfonyl chloride: Similar in structure but contains a chloride ion instead of a fluoride ion.
Pyridinium chloride: Contains a chloride ion instead of a benzenesulfonyl group.
Sulfonyl fluorides: A broader class of compounds that include various sulfonyl groups bonded to fluoride ions.
Uniqueness: 1-(Benzenesulfonyl)pyridin-1-ium fluoride is unique due to the combination of the pyridinium ion and the benzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
134857-63-9 |
|---|---|
Fórmula molecular |
C11H10FNO2S |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)pyridin-1-ium;fluoride |
InChI |
InChI=1S/C11H10NO2S.FH/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 |
Clave InChI |
FTMMWSCAPHWFMS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)[N+]2=CC=CC=C2.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
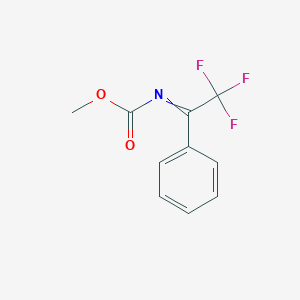
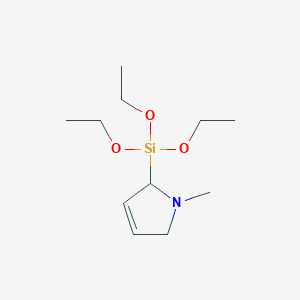
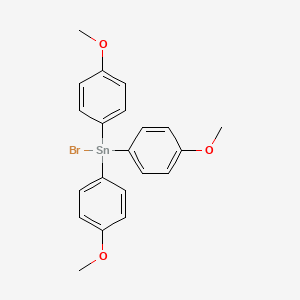
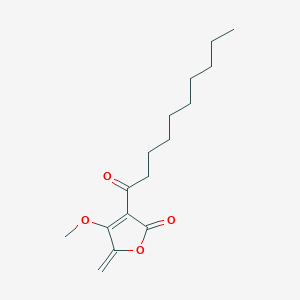
![2-Methyl-4-[4-(prop-2-en-1-yl)phenyl]but-3-yn-2-ol](/img/structure/B14282881.png)
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
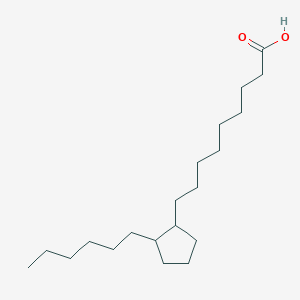

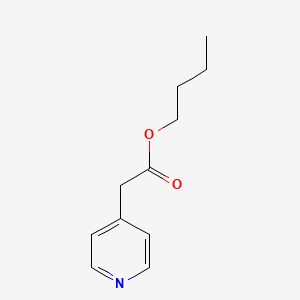
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
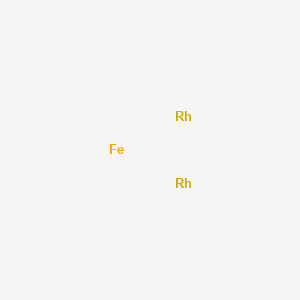
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
